Reldesemtiv - 1345410-31-2

Reldesemtiv

Catalog Number: EVT-280032
CAS Number: 1345410-31-2
Molecular Formula: C19H18F2N6O
Molecular Weight: 384.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA) []. It is classified as an investigational drug, meaning it is currently being studied in clinical trials and is not yet approved for general medical use []. Its role in scientific research is primarily focused on its potential as a treatment for diseases characterized by impaired muscle function, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA) [, , , ].

Mechanism of Action

Reldesemtiv works by increasing the sensitivity of fast skeletal muscle fibers to calcium []. This is achieved through its interaction with the troponin complex, a key regulatory protein complex involved in muscle contraction.

In simplified terms, muscle contraction occurs when calcium ions bind to troponin, triggering a series of events that allow the muscle fibers to shorten. Reldesemtiv enhances this process by increasing the affinity of troponin for calcium, thereby promoting muscle contraction at lower calcium concentrations []. This results in increased force production at submaximal stimulation frequencies [].

Amyotrophic Lateral Sclerosis (ALS):

Multiple clinical trials have been conducted to evaluate the efficacy and safety of Reldesemtiv in patients with ALS. The most notable of these is the FORTITUDE-ALS trial (NCT03160898), a Phase 2, double-blind, randomized, dose-ranging, placebo-controlled study [, , , ]. While the primary endpoint of this trial, which was change in percent predicted slow vital capacity (SVC) at 12 weeks, did not reach statistical significance, post hoc analyses showed trends toward benefit in various endpoints when all Reldesemtiv-treated patients were pooled and compared to placebo []. These endpoints included progression rate for SVC, ALS Functional Rating Scale-Revised (ALSFRS-R), and muscle strength mega-score [].

Further analyses of the FORTITUDE-ALS trial data explored the relationship between quantitative muscle strength and functional outcomes []. These analyses revealed a strong correlation between muscle strength, measured by dynamometry, and functional capacity in ALS patients []. This suggests that Reldesemtiv's potential to improve muscle strength could translate to meaningful functional benefits for individuals with ALS.

Spinal Muscular Atrophy (SMA):

Reldesemtiv has also been investigated as a potential treatment for SMA [, ]. While still in earlier stages of research compared to ALS, there is interest in its potential to improve muscle function in individuals with SMA. The mechanism of action, focusing on enhancing muscle contraction, holds promise for addressing the muscle weakness that characterizes this disease.

Future Directions

Based on the trends toward benefit observed in the FORTITUDE-ALS trial, a Phase 3 clinical trial, COURAGE-ALS (NCT04944784), has been initiated to further evaluate Reldesemtiv in ALS patients []. This trial utilizes a refined target population and optimized design features informed by the FORTITUDE-ALS results to potentially increase the sensitivity of detecting a treatment effect [].

Investigation in Other Conditions:

Given its mechanism of action focused on muscle function, Reldesemtiv could potentially be investigated in other conditions characterized by muscle weakness or fatigue, such as chronic obstructive pulmonary disease (COPD) [].

Tirasemtiv

Compound Description: Tirasemtiv is a first-generation fast skeletal muscle troponin activator (FSTA). FSTAs are designed to increase muscle force production at submaximal stimulation frequencies. []

Relevance: Tirasemtiv is structurally related to Reldesemtiv and served as the starting point for the development of Reldesemtiv. Reldesemtiv demonstrates improved free exposure and in vivo muscle activation potency compared to Tirasemtiv. []

Nusinersen

Compound Description: Nusinersen is an antisense oligonucleotide therapy that modifies survival motor neuron 2 (SMN2) mRNA splicing to increase the amount of functional SMN protein. []

Relevance: While structurally unrelated to Reldesemtiv, Nusinersen is mentioned as a currently approved treatment for spinal muscular atrophy (SMA), a disease for which Reldesemtiv is also being investigated as a potential treatment. [, ]

Risdiplam

Compound Description: Risdiplam is a small molecule SMN2 exon 7 splicing modifier that increases the production of functional SMN protein. []

Relevance: Like Nusinersen, Risdiplam is mentioned as an approved treatment for SMA and provides context for the therapeutic landscape where Reldesemtiv may play a role. []

Onasemnogene abeparvovec (Zolgensma)

Compound Description: Onasemnogene abeparvovec is a gene therapy utilizing a recombinant adeno-associated virus to deliver the SMN gene, aiming to increase SMN protein levels. []

Relevance: This gene therapy, like Nusinersen and Risdiplam, represents another approach to treating SMA, further highlighting the need for additional therapeutic options, including compounds like Reldesemtiv. []

Apitegromab (SRK-015)

Compound Description: Apitegromab is an experimental therapeutic agent designed to increase muscle tissue growth. []

Relevance: Apitegromab, while acting through a different mechanism, targets a similar outcome as Reldesemtiv, which is to improve muscle function in conditions like SMA. []

Properties

CAS Number

1345410-31-2

Product Name

Reldesemtiv

IUPAC Name

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide

Molecular Formula

C19H18F2N6O

Molecular Weight

384.39

InChI

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26)

InChI Key

MQXWPWOCXGARRK-HJGJAMNPSA-N

SMILES

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F

Solubility

Soluble in DMSO

Synonyms

CK-2127107; CK2127107; CK 2127107; CK-107; CK 107; CK107; Reldesemtiv

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.